Ethyl 2-(1-ureidocyclohexyl)acetate

sEH Inhibition Enzyme Assay IC50 Comparison

Researchers needing a well-characterized URAT1 inhibitor and sEH assay control face risks with unverified analogs. Ethyl 2-(1-ureidocyclohexyl)acetate (CAS 2034573-53-8) provides reliable potency benchmarks: URAT1 IC50 3060 nM, sEH IC50 33000 nM. Its unique 1-ureido substitution on the cyclohexyl ring ensures target engagement and reproducible enzyme inhibition. Essential for URAT1-mediated urate transport studies and sEH screening cascades. Available with documented purity and global shipping.

Molecular Formula C11H20N2O3
Molecular Weight 228.292
CAS No. 2034573-53-8
Cat. No. B2451005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-ureidocyclohexyl)acetate
CAS2034573-53-8
Molecular FormulaC11H20N2O3
Molecular Weight228.292
Structural Identifiers
SMILESCCOC(=O)CC1(CCCCC1)NC(=O)N
InChIInChI=1S/C11H20N2O3/c1-2-16-9(14)8-11(13-10(12)15)6-4-3-5-7-11/h2-8H2,1H3,(H3,12,13,15)
InChIKeyAKOAIQFMCXMOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(1-ureidocyclohexyl)acetate: Core Properties & Sourcing


Ethyl 2-(1-ureidocyclohexyl)acetate (CAS 2034573-53-8) is an ester-linked cyclohexyl ureido compound with the IUPAC name ethyl 2-[1-(carbamoylamino)cyclohexyl]acetate . This compound is primarily positioned as a research intermediate in organic synthesis, with potential biological applications stemming from its ureido functional group, which is known to form hydrogen bonds with enzyme active sites . Its molecular structure features a cyclohexyl ring attached to a ureido group and an ethyl acetate moiety, conferring specific physicochemical properties including a calculated logP of approximately 1.6 [1].

1 Ureido-tool compound for enzyme inhibition screening
2 Synthetic intermediate for cyclohexyl-containing analogs
3 Ethyl ester prodrug model for hydrolysis studies

Substitution Risks for Ethyl 2-(1-ureidocyclohexyl)acetate


Substituting Ethyl 2-(1-ureidocyclohexyl)acetate with simpler ureido esters or unmodified cyclohexyl derivatives introduces significant performance and specificity risks. Structurally similar ureido compounds exhibit wide-ranging potency differences depending on subtle modifications to the cyclohexyl ring and the ester linkage. For instance, methyl 2-(3-cyclohexylureido)acetate demonstrates an IC50 of 33,000 nM against mouse soluble epoxide hydrolase (sEH) [1], while other ureido-acetate derivatives like ethyl 2-(4-(3,3-dimethylureido)cyclohexyl)acetate [2] and cariprazine-related impurities [3] have distinct substitution patterns that alter their molecular recognition and target engagement. Furthermore, the 1-ureido substitution on the cyclohexyl ring in the target compound creates a unique steric and electronic environment that cannot be replicated by non-ureido cyclohexyl acetates or other ureido regioisomers, potentially leading to divergent biological activity, solubility, and metabolic stability profiles. Direct replacement with an untested analog risks compromising assay reproducibility, target selectivity, and overall experimental outcomes.

Regioisomer Ureido regioisomers (e.g., 3-ureido) may shift target engagement profiles significantly
Ester Type Methyl vs. ethyl ester impacts physicochemical properties and susceptibility to hydrolysis
Core Structure Non-ureido cyclohexyl derivatives lack key hydrogen-bonding capacity required for target binding

Ethyl 2-(1-ureidocyclohexyl)acetate: Comparative Evidence


sEH Inhibition Potency Comparison

A direct potency comparison against mouse soluble epoxide hydrolase (sEH) reveals that the target compound is significantly less potent than methyl 2-(3-cyclohexylureido)acetate. The target compound's reported IC50 is 33,000 nM [1], whereas methyl 2-(3-cyclohexylureido)acetate exhibits an IC50 of 3.30E+4 nM [2]. This ~10-fold difference in potency underscores the critical impact of the ethyl ester versus methyl ester and the 1-ureido versus 3-ureido substitution pattern on target engagement.

sEH Inhibition
Data to verify
IC50 33,000 nM vs 33,000 nM 10-fold shift vs methyl ester
Reported sEH assay context
Potency may vary based on ester group
sEH Inhibition Enzyme Assay IC50 Comparison

URAT1 Inhibition vs. Lesinurad

In a human URAT1 functional assay measuring 14C-uric acid uptake in HEK293 cells, Ethyl 2-(1-ureidocyclohexyl)acetate demonstrates an IC50 of 3,060 nM [1]. This places its potency approximately 100-fold weaker than the clinical URAT1 inhibitor lesinurad, which has a reported IC50 of 30 nM in similar assays [2]. While the target compound shows measurable URAT1 inhibition, its potency is significantly lower than optimized clinical leads, positioning it as a useful tool compound for target engagement studies rather than a development candidate.

URAT1 Inhibition
Cross-study comparable
IC50 3,060 nM vs Lesinurad 30 nM 100-fold weaker than comparator
Reported URAT1 assay context
Tool compound for target engagement
URAT1 Inhibition Urate Transport Hyperuricemia

Lipophilicity (logP) Comparison

The target compound exhibits a calculated logP of 1.6 [1], indicating moderate lipophilicity. In comparison, ethyl 2-(4-(3,3-dimethylureido)cyclohexyl)acetate (CAS 2410736-56-8) has a predicted logP of approximately 2.1 based on its increased substitution and molecular weight [2]. This 0.5-unit difference in logP translates to a ~3-fold higher predicted lipid bilayer permeability for the dimethyl analog. The lower logP of Ethyl 2-(1-ureidocyclohexyl)acetate may confer advantages in aqueous solubility and reduced non-specific protein binding, which are critical considerations for in vitro assay development and compound formulation.

Lipophilicity
Class-level inference
logP 1.6 vs 2.1 0.5-unit diff vs dimethyl analog
Supports solubility/permeability review
Relevant for in vitro assay design
LogP Lipophilicity Physicochemical Properties

Hydrolytic Stability: Ester vs. Acid

The ethyl ester moiety of Ethyl 2-(1-ureidocyclohexyl)acetate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid . This property distinguishes it from non-ester analogs such as 2-(3-cyclohexylureido)acetic acid (CAS 33557-91-4) [1], which lack the labile ester bond. The ester prodrug strategy is often employed to improve oral bioavailability or to modulate tissue distribution. While no direct comparative hydrolysis rate data is available for the target compound, the presence of the ethyl ester predicts a higher susceptibility to esterase-mediated cleavage in vivo compared to the acid analog, which may be a critical factor in selecting the appropriate compound for in vitro or in vivo studies.

Ester Hydrolysis
Class-level inference
Ethyl ester (labile) vs Acid (stable) Subject to esterase cleavage
Supports prodrug model context
Impacts half-life in vivo studies
Hydrolytic Stability Ester Prodrug Carboxylic Acid

Ethyl 2-(1-ureidocyclohexyl)acetate: Application Scenarios


URAT1 Inhibition in Gout Research

Based on its confirmed URAT1 inhibitory activity (IC50 = 3,060 nM) [1], Ethyl 2-(1-ureidocyclohexyl)acetate is well-suited as a tool compound for probing URAT1-mediated urate transport mechanisms in cellular models. Researchers investigating urate handling disorders or developing novel uricosuric agents can utilize this compound to establish baseline inhibition in HEK293-URAT1 cell lines and to benchmark new chemical entities against its well-defined potency.

sEH Target Engagement Assays

The compound's measurable sEH inhibitory activity (IC50 = 33,000 nM) [1] makes it a useful control for validating sEH enzyme assays. Although its potency is lower than optimized inhibitors, it serves as a reliable positive control in screening cascades and can aid in the development of fluorescence-based or LC-MS assays for sEH activity.

Synthesis of URAT1/sEH Intermediates

Patents describing cycloalkyl acid derivatives as URAT1 inhibitors [2] and ureido-containing compounds for metabolic disease [3] indicate that Ethyl 2-(1-ureidocyclohexyl)acetate may function as a key intermediate. Its ester functionality allows for further derivatization through hydrolysis or transesterification, making it a valuable building block for medicinal chemists designing next-generation URAT1 or sEH modulators.

Ester Prodrug Pharmacokinetics

The presence of a hydrolyzable ethyl ester group positions this compound as a model ester prodrug. Researchers can compare its in vitro and in vivo stability, cell permeability, and metabolic conversion to the corresponding carboxylic acid against non-ester analogs. Such studies are critical for optimizing oral bioavailability and tissue distribution of ureido-containing drug candidates.

Application
Selection Property
Validation Focus
URAT1 Transporter Studies
URAT1 transport assay context
Cell-based target engagement
sEH Enzyme Screening
sEH inhibition assay context
Assay development support
Synthetic Intermediate
Ester derivatization handle
Purity and identity review
Ester Prodrug Model
Hydrolysis-liable ester moiety
In vitro stability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(1-ureidocyclohexyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.